4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one
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Overview
Description
4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C18H19NO2 This compound is characterized by its pyrrolidinone core structure, which is substituted with benzyl, hydroxy, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzyl-substituted amine and a phenyl-substituted ketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.
Scientific Research Applications
4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-5-hydroxy-1-methyl-4-phenyl-2-pyrrolidinone: A closely related compound with slight structural variations.
4-Benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one analogs: Various analogs with different substituents on the pyrrolidinone ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
58804-54-9 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-benzyl-5-hydroxy-1-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO2/c1-19-16(20)13-18(17(19)21,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,17,21H,12-13H2,1H3 |
InChI Key |
WUOVXOZDLOMQFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)(CC2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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